alpha-Ethyl-2-phenyl-1H-indole-3-ethanamine
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Overview
Description
1-(2-phenyl-1H-indol-3-yl)butan-2-amine is a compound that belongs to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in many natural products and synthetic drugs, making them a focal point in medicinal chemistry
Preparation Methods
The synthesis of 1-(2-phenyl-1H-indol-3-yl)butan-2-amine typically involves several steps, starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For industrial production, the process may be optimized to increase yield and purity, often involving the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-(2-phenyl-1H-indol-3-yl)butan-2-amine undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield ketones, while reduction could produce alcohols .
Scientific Research Applications
1-(2-phenyl-1H-indol-3-yl)butan-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(2-phenyl-1H-indol-3-yl)butan-2-amine exerts its effects involves interactions with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For example, it may interact with enzymes or receptors involved in cell signaling, leading to changes in cellular functions . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-phenyl-1H-indol-3-yl)butan-2-amine can be compared with other indole derivatives such as:
2-phenyl-1H-indol-3-amine: Similar in structure but with different substituents, leading to varied biological activities.
1H-indole-3-carbaldehyde: Another indole derivative with distinct chemical properties and applications.
2-(1,2-diphenyl-1H-indol-3-yl)ethanamine: Known for its use in inflammation studies.
The uniqueness of 1-(2-phenyl-1H-indol-3-yl)butan-2-amine lies in its specific structure, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
52019-01-9 |
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Molecular Formula |
C18H20N2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1-(2-phenyl-1H-indol-3-yl)butan-2-amine |
InChI |
InChI=1S/C18H20N2/c1-2-14(19)12-16-15-10-6-7-11-17(15)20-18(16)13-8-4-3-5-9-13/h3-11,14,20H,2,12,19H2,1H3 |
InChI Key |
BHXRHKZGRHBZRN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=C(NC2=CC=CC=C21)C3=CC=CC=C3)N |
Origin of Product |
United States |
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